3-(3-Nitrophenyl)butan-2-one
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Overview
Description
3-(3-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Nitrophenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Reduction: 3-(3-Aminophenyl)butan-2-one.
Oxidation: 3-(3-Nitrophenyl)butanoic acid.
Substitution: 3-(3-Hydroxyphenyl)butan-2-one.
Scientific Research Applications
3-(3-Nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-(3-Aminophenyl)butan-2-one, can interact with enzymes and receptors in biological systems, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)butan-2-one: Similar structure but with the nitro group at a different position on the phenyl ring.
3-(4-Nitrophenyl)butan-2-one: Similar structure but with the nitro group at the para position on the phenyl ring.
3-(3-Nitrophenyl)propan-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
3-(3-Nitrophenyl)butan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its interactions with other molecules .
Properties
CAS No. |
918540-59-7 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(3-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(8(2)12)9-4-3-5-10(6-9)11(13)14/h3-7H,1-2H3 |
InChI Key |
NFKOSUDXTMRLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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